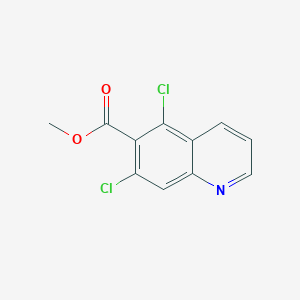

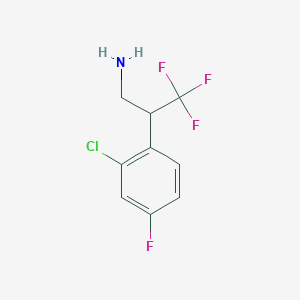

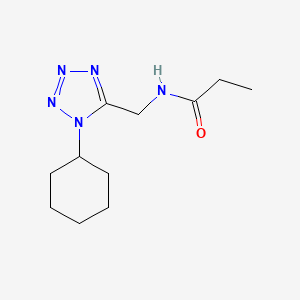

N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, commonly known as E3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E3330 is a sulfonamide derivative that inhibits the activity of the transcription factor NF-κB, a protein complex that plays a crucial role in the regulation of immune response, inflammation, and cell survival.

Applications De Recherche Scientifique

Directed Ortho Metalation Methodology

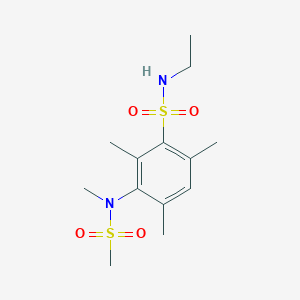

Benzenesulfonamide, including its derivatives such as N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, demonstrates potential in Directed Ortho Metalation (DoM) methodology. This approach is instrumental in heterocyclic synthesis, facilitating the production of diverse chemical compounds. Metalation of sulfonamides and subsequent addition of various electrophiles can lead to a range of products useful in organic synthesis and potentially in pharmaceuticals (Familoni, 2002).

Endothelin Antagonists

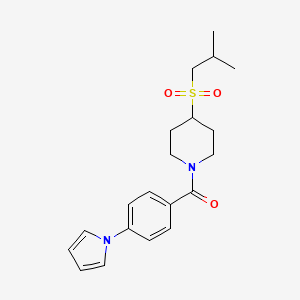

Biphenylsulfonamide derivatives, similar to this compound, have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, with specific substitutions, show improved binding and functional activity, indicating their potential in therapeutic applications related to endothelin (Murugesan et al., 1998).

Plant Growth Regulation

In the field of agriculture, certain sulfonamide derivatives have shown promise in inducing the triple response in Arabidopsis seedlings, mimicking ethylene-like biological activity. These compounds, including those structurally similar to this compound, could have applications in regulating plant growth and development (Oh et al., 2017).

Anticancer and Antiviral Agents

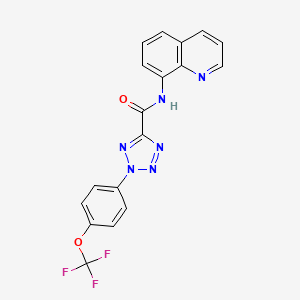

N-substituted benzenesulfonamide derivatives, such as this compound, have been explored for their potential as anticancer, analgesic, antioxidant, and antiviral agents. Some of these derivatives have shown promise in inhibiting cancer cell growth and viral RNA polymerase activities, suggesting their utility in therapeutic applications (Küçükgüzel et al., 2013).

Metal Coordination and Catalysis

These compounds are also studied in the context of metal coordination, acting as ligands in complex formation. This application is significant in fields like catalysis, material science, and potentially in drug design (Jacobs et al., 2013).

Propriétés

IUPAC Name |

N-ethyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c1-7-14-21(18,19)13-10(3)8-9(2)12(11(13)4)15(5)20(6,16)17/h8,14H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROVHVCEEWMUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1C)N(C)S(=O)(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B2896390.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)

![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)

![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)